7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid
Brand Name: Vulcanchem
CAS No.: 60289-29-4
VCID: VC17268598
InChI: InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1,3,5-9H2,(H,16,17)
SMILES:
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol

7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid

CAS No.: 60289-29-4

Cat. No.: VC17268598

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid - 60289-29-4

Specification

CAS No. 60289-29-4
Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
IUPAC Name 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-ynoic acid
Standard InChI InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1,3,5-9H2,(H,16,17)
Standard InChI Key VXAHIHTXMNMHHJ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1CO)CC#CCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Core Architecture

The compound features a pyrrolidin-2-one (γ-lactam) ring substituted at the 2-position with a hydroxymethyl group (-CH2OH) and at the 1-position with a hept-5-ynoic acid chain. The hept-5-ynoic acid moiety introduces a triple bond between carbons 5 and 6, terminating in a carboxylic acid group. This structure is distinct from related EP4 agonists, which often include fluorinated phenyl groups or ester prodrugs .

Stereochemical Considerations

Synthetic Pathways and Intermediate Characterization

Stepwise Synthesis Based on Patent Methodologies

The synthesis of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid can be inferred from analogous routes in EP1513589B1, which describe the preparation of hydroxymethyl-pyrrolidinone intermediates :

  • Formation of the Pyrrolidinone Core:

    • A tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group is introduced via Grignard addition to a pyrrolidinone precursor. Subsequent oxidation and deprotection yield the 2-hydroxymethyl substituent .

    • Example: 7-(2R-Hydroxymethyl-5-oxo-pyrrolidin-1-yl)-heptanenitrile is synthesized through sequential silylation, oxidation, and cyanide substitution .

  • Introduction of the Alkyne Functionality:

    • A Sonogashira coupling or alkyne insertion reaction could integrate the hept-5-ynoic acid chain. For instance, palladium-catalyzed cross-coupling between a terminal alkyne and a bromoheptanoate ester, followed by hydrolysis, would yield the carboxylic acid .

  • Final Functionalization:

    • Ester hydrolysis (if intermediates are ester-protected) and purification via column chromatography or recrystallization complete the synthesis.

Key Intermediates

  • 7-(2R-Formyl-5-oxo-pyrrolidin-1-yl)-heptanenitrile: A nitrile precursor that can be reduced to the hydroxymethyl derivative .

  • Dimethyl 3,3-difluoro-2-oxo-3-phenyl-propylphosphonate: A reagent used in Horner-Wadsworth-Emmons reactions to introduce α,β-unsaturated ketone moieties in related compounds .

Pharmacological Profile and Mechanism of Action

EP4 Receptor Agonism

Structural analogs of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid exhibit potent EP4 receptor activation, which modulates intraocular pressure (IOP) and bone metabolism . The hydroxymethyl group may enhance hydrogen bonding with EP4’s Ser94 and Thr168 residues, while the alkyne chain could improve membrane permeability .

Comparative Binding Affinity

While quantitative data for this specific compound are unavailable, closely related derivatives show half-maximal effective concentrations (EC50) in the nanomolar range:

  • 7-{(2R)-2-[(1E,3R)-4,4-Difluoro-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl}heptanoic acid: EC50 = 12 nM (EP4) .

  • Isopropyl 7-{(2R)-2-[(1E,3R)-4,4-Difluoro-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl}heptanoate: Prodrug with 90% oral bioavailability .

Ocular Hypertension and Glaucoma

EP4 agonists reduce IOP by enhancing uveoscleral outflow. In preclinical models, topical administration of analogous compounds lowered IOP by 25–35% over 6 hours .

Bone Remodeling Disorders

EP4 activation stimulates osteoblast differentiation and inhibits osteoclastogenesis. In ovariectomized rats, analogs increased trabecular bone density by 18% over 12 weeks .

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